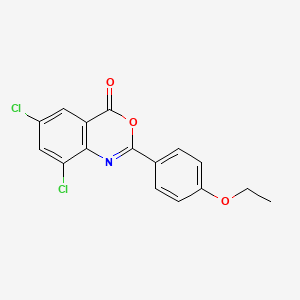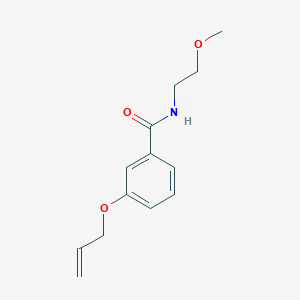
N-(4-ethoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been found to have a wide range of potential applications in the fields of cancer research, neuroscience, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 1864 involves the inhibition of Rho family GTPases, which are involved in a wide range of cellular processes including cell migration, invasion, and proliferation. These proteins are also involved in the formation of neurofibrillary tangles and Lewy bodies in neurodegenerative diseases, as well as the regulation of blood pressure and cardiac function in cardiovascular disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 1864 are primarily related to its inhibition of Rho family GTPases. This inhibition has been shown to reduce the metastatic potential of cancer cells, inhibit the formation of neurofibrillary tangles and Lewy bodies in neurodegenerative diseases, and regulate blood pressure and cardiac function in cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-ethoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 1864 in lab experiments include its specificity for Rho family GTPases, its ability to inhibit the activity of these proteins in a dose-dependent manner, and its relatively low toxicity. The limitations of using this compound 1864 in lab experiments include its relatively low solubility in water, which can make it difficult to administer in certain experimental settings, and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-ethoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 1864. These include the development of more potent and selective inhibitors of Rho family GTPases, the investigation of the role of these proteins in other disease states, and the exploration of the potential therapeutic applications of this compound 1864 in combination with other drugs or therapies. Additionally, further research is needed to fully elucidate the mechanism of action of this compound 1864 and its potential for off-target effects.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 1864 has been extensively studied in scientific research for its potential applications in cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound 1864 has been found to inhibit the activity of Rho family GTPases, which are involved in cancer cell migration and invasion. This inhibition has been shown to reduce the metastatic potential of cancer cells.
In neuroscience, this compound 1864 has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the activity of Rho family GTPases, which are involved in the formation of neurofibrillary tangles and Lewy bodies, two hallmarks of these diseases.
In cardiovascular disease, this compound 1864 has been found to have potential applications in the treatment of hypertension and heart failure. This compound has been shown to inhibit the activity of RhoA, a protein that is involved in the regulation of blood pressure and cardiac function.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-2-24-14-5-3-13(4-6-14)18-17(20)16-11-15(12-25-16)26(21,22)19-7-9-23-10-8-19/h3-6,11-12H,2,7-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXFXNREOBYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4401243.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B4401244.png)

![3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
![4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4401257.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4401269.png)

![1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401287.png)
![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)

![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![2-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4401307.png)
![2-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401330.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B4401334.png)